molecular formula C7H13B B1380139 1-Bromo-5-methylhex-3-ene CAS No. 99113-56-1

1-Bromo-5-methylhex-3-ene

Cat. No.: B1380139
CAS No.: 99113-56-1
M. Wt: 177.08 g/mol
InChI Key: BIPFWVCMZFPKJN-UHFFFAOYSA-N
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Description

1-Bromo-5-methylhex-3-ene is a brominated alkene characterized by a six-carbon chain (hexene backbone) with a bromine atom at position 1 and a methyl group at position 4. The following comparisons are based on structurally or functionally related brominated compounds from diverse sources.

Properties

IUPAC Name

1-bromo-5-methylhex-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-7(2)5-3-4-6-8/h3,5,7H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPFWVCMZFPKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

1-Bromo-5-methylhex-3-ene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: This compound is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: It can be used as a probe to study the mechanisms of enzyme-catalyzed reactions involving halogenated substrates.

    Medicinal Chemistry: Researchers explore its potential as a building block for the development of new drugs with antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of 1-Bromo-5-methylhex-3-ene in chemical reactions typically involves the formation of a carbocation intermediate. For example, in nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation that is then attacked by a nucleophile. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the bromine atom.

Comparison with Similar Compounds

Research Findings and Trends

  • Reactivity Trends : Terminal bromoalkenes (e.g., this compound) typically exhibit higher reactivity in elimination or addition reactions compared to aromatic or cycloaliphatic analogs .
  • Safety Considerations : Aromatic brominated compounds (e.g., 1-bromo-3-iodo-5-methylbenzene) demand stricter safety protocols than aliphatic counterparts .
  • Synthetic Utility : Heterocyclic brominated compounds (e.g., pyrazolone derivatives) are prioritized in drug discovery, while aliphatic bromoalkenes serve as intermediates in polymer chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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